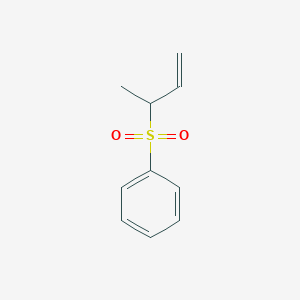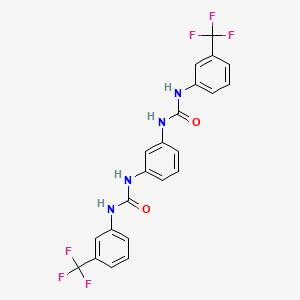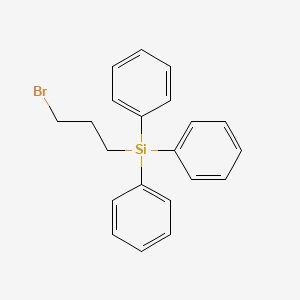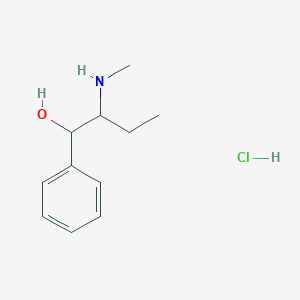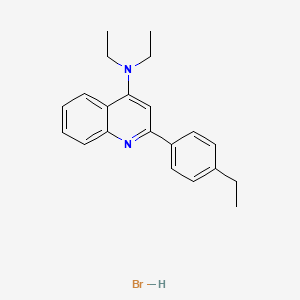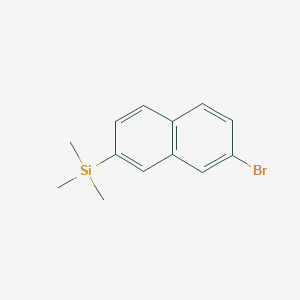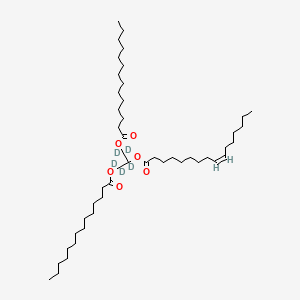
1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
140-161-140 D5 TG, 1,3(d5)-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol, chloroform: is a triacylglycerol molecule. Triacylglycerols are esters derived from glycerol and three fatty acids. This specific compound contains two tetradecanoyl (14:0) groups and one hexadecenoyl (16:1) group. The “d5” indicates that the tetradecanoyl groups are deuterated, meaning they contain deuterium, a stable isotope of hydrogen.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14:0-16:1-14:0 D5 TG involves esterification reactions. The glycerol backbone is esterified with the fatty acids under controlled conditions. The deuterated tetradecanoyl groups are introduced using deuterated fatty acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial for the synthesis of the deuterated compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated hexadecenoyl group.
Reduction: Reduction reactions can occur, especially at the carbonyl groups of the ester linkages.
Substitution: Substitution reactions can take place at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Reduced products include alcohols and alkanes.
Substitution: Substituted products vary based on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a model molecule to study lipid chemistry and the behavior of triacylglycerols.
Biology: In biological research, it is used to study lipid metabolism and the role of triacylglycerols in cellular processes.
Medicine: The compound is used in medical research to understand the role of lipids in diseases such as obesity and cardiovascular diseases.
Industry: In the industrial sector, it is used in the formulation of specialized lipid-based products.
作用機序
The compound exerts its effects through interactions with lipid metabolic pathways. The deuterated fatty acids can be traced using mass spectrometry, allowing researchers to study lipid metabolism in detail. The molecular targets include enzymes involved in lipid synthesis and degradation.
類似化合物との比較
140-160-140 TG: This compound contains a saturated hexadecanoyl group instead of the unsaturated hexadecenoyl group.
140-181-140 TG: This compound contains an octadecenoyl group instead of the hexadecenoyl group.
Uniqueness: The presence of deuterated fatty acids makes 14:0-16:1-14:0 D5 TG unique. This allows for detailed metabolic studies using isotopic labeling techniques.
特性
分子式 |
C47H88O6 |
|---|---|
分子量 |
754.2 g/mol |
IUPAC名 |
[1,1,2,3,3-pentadeuterio-1,3-di(tetradecanoyloxy)propan-2-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C47H88O6/c1-4-7-10-13-16-19-22-23-26-29-32-35-38-41-47(50)53-44(42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2)43-52-46(49)40-37-34-31-28-25-21-18-15-12-9-6-3/h19,22,44H,4-18,20-21,23-43H2,1-3H3/b22-19-/i42D2,43D2,44D |
InChIキー |
JJUUQTPTIFXQFZ-RZCIEKIASA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)

![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)
